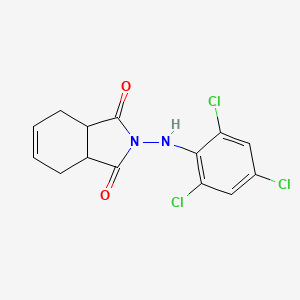

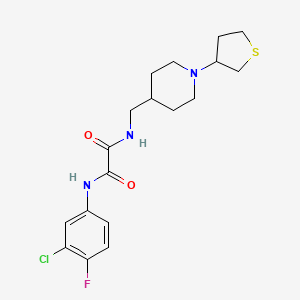

2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Trichloroaniline is a chemical compound with a formula of C6H4Cl3N . It appears as long needles or fine, light purple fibers .

Synthesis Analysis

2,4,6-Trichloroaniline can be prepared by the reaction of dry aniline with chlorine gas while in an anhydrous solution of carbon tetrachloride . The reaction results in 2,4,6-Trichloroaniline precipitating from the solution as a white solid .Molecular Structure Analysis

The molecular structure of 2,4,6-Trichloroaniline consists of a benzene ring with three chlorine atoms and one amino group attached .Chemical Reactions Analysis

2,4,6-Trichloroaniline is sensitive to exposure to light and air . It is insoluble in water but soluble in chloroform, ether, and ethanol .Physical and Chemical Properties Analysis

2,4,6-Trichloroaniline has a molar mass of 196.46 g/mol . It has a melting point of 78.5 °C and a boiling point of 262 °C . Its solubility in water is 40 mg/L .Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

Polysubstituted Isoindole-1,3-dione Analogs Synthesis Research by Tan et al. (2014) explored the synthesis of new polysubstituted isoindole-1,3-dione analogs, highlighting the formation of various derivatives like epoxide, triacetate, and a tricyclic derivative. This indicates the compound's potential in synthesizing diverse chemical structures, useful in various applications (Tan et al., 2014).

Hexahydro-1H-Isoindole-1,3(2H)-dione Derivatives Another study by Tan et al. (2016) developed a synthesis approach for hexahydro-1H-isoindole-1,3(2H)-dione derivatives. This process involved the epoxidation of certain compounds and subsequent reaction with nucleophiles, leading to the formation of derivatives like amino and triazole (Tan et al., 2016).

Crystal Structure Analysis

Tricyclic N-Aminoimides Struga et al. (2007) synthesized and analyzed the crystal structure of two tricyclic N-aminoimides. The study highlighted the unique noncentrosymmetric crystals and molecular interactions, such as hydrogen bonds and electrostatic interactions. This research contributes to the understanding of molecular structures and potential applications in various fields (Struga et al., 2007).

Structural and Reactivity Differences Mitchell et al. (2013) conducted a comparison study of two homologous tricyclic imides, observing their crystal structures and intermolecular hydrogen-bonding interactions. This research provides insight into the structural nuances and potential reactivity of related compounds (Mitchell et al., 2013).

Optical and Vibrational Studies

Structural and Vibrational Studies Arjunan et al. (2009) performed detailed Fourier transform infrared and Raman spectroscopic analysis on certain isoindole-1,3(2H)-dione derivatives. The study offers a comprehensive vibrational assignment and correlates experimental data with theoretical density functional theory calculations, contributing to the fundamental understanding of molecular vibrations and structure (Arjunan et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(2,4,6-trichloroanilino)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3N2O2/c15-7-5-10(16)12(11(17)6-7)18-19-13(20)8-3-1-2-4-9(8)14(19)21/h1-2,5-6,8-9,18H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIRZEJIHWKXDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC2C1C(=O)N(C2=O)NC3=C(C=C(C=C3Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(4-Bromophenyl)methyl]-3-(4-methoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2, 4-triazolo[3,4-i]purine-6,8-dione](/img/no-structure.png)

![6-(2-Chloro-6-fluorophenyl)-9-methyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2507633.png)

![1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone](/img/structure/B2507637.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2507649.png)

![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]morpholine](/img/structure/B2507650.png)

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)

![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)